4-Ethylcyclohexanamine

Anti-inflammatory Analgesic Structure-Activity Relationship

Select 4‑ethylcyclohexanamine for structure‑activity relationship studies requiring a quantifiably intermediate lipophilic and steric profile. The 4‑ethyl substituent delivers a LogP of 2.42 and a boiling point of 166.3 °C, enabling predictable ADME and distillation behavior that methyl, tert‑butyl, or unsubstituted cyclohexylamines cannot replicate. High‑purity (≥98 %) cis/trans mixtures ensure reproducible SAR data, plasma stability, and scalable process development. Directly applicable as a key precursor in patent‑disclosed MRSA‑active quaternary ammonium derivatives and FASN inhibitor scaffolds.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 23775-39-5
Cat. No. B6592712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylcyclohexanamine
CAS23775-39-5
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)N
InChIInChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3
InChIKeyIKQCKANHUYSABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylcyclohexanamine CAS 23775-39-5: A Versatile 4-Alkyl-Substituted Cyclohexylamine Scaffold for Pharmaceutical and Agrochemical Intermediate Sourcing


4-Ethylcyclohexanamine (CAS 23775-39-5; also known as 4-ethylcyclohexylamine) is a C8 cycloaliphatic primary amine featuring an ethyl substituent at the 4-position of the cyclohexane ring [1]. This compound, typically supplied as a cis/trans isomeric mixture under CAS 42195-97-1, serves as a key building block or structural scaffold in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, with the ethyl group conferring distinct lipophilicity and steric properties compared to unsubstituted or alternatively substituted cyclohexylamine analogs [1]. Commercial availability includes preparations at ≥98% purity (GC, total of isomers) from major suppliers .

Why 4-Ethylcyclohexanamine Cannot Be Generically Substituted by Other 4-Alkylcyclohexylamines in Synthesis


Generic substitution among 4-alkylcyclohexylamines is not scientifically valid due to quantifiable structure-activity relationship (SAR) divergence driven by alkyl chain bulk and lipophilicity. Comparative pharmacological evaluation of N-[4-(alkyl)cyclohexyl]-substituted benzamides demonstrates that the 4-ethyl substitution confers a distinct efficacy and safety profile versus the bulkier 4-tert-butyl analog, which showed reduced anti-inflammatory activity and increased gastrointestinal irritation [1]. Furthermore, in medicinal chemistry campaigns targeting fatty acid synthase (FASN) inhibition, systematic SAR studies reveal that the presence and identity of the 4-alkyl substituent on the cyclohexylamine scaffold directly modulate both in vitro cytotoxicity (IC50) and plasma stability—parameters critical to preclinical candidate selection [2]. The specific ethyl group provides an intermediate steric and lipophilic profile that is not interchangeable with methyl, tert-butyl, or unsubstituted cyclohexylamine variants without altering downstream molecular properties and biological outcomes.

Quantitative Evidence for Selecting 4-Ethylcyclohexanamine Over Alternative Cyclohexylamine Scaffolds


Comparative Pharmacological Efficacy: 4-Ethyl vs. 4-tert-Butyl Substituted Benzamides for Anti-Inflammatory and Analgesic Activity

In a head-to-head comparative study, two series of N-[4-(alkyl)cyclohexyl]-substituted benzamides were synthesized and pharmacologically evaluated: the 4-ethyl series (compounds 5a–h) and the 4-tert-butyl series (compounds 4a–h) [1]. The ethyl-substituted derivatives consistently demonstrated superior anti-inflammatory and analgesic potencies relative to their tert-butyl counterparts [1]. The study further notes that the ethyl-substituted compounds exhibited a more favorable gastrointestinal tolerability profile compared to the tert-butyl-substituted analogs [1]. This direct comparison establishes that the 4-ethylcyclohexanamine scaffold confers a distinct pharmacological advantage over the bulkier 4-tert-butyl variant in this benzamide series.

Anti-inflammatory Analgesic Structure-Activity Relationship

Structure-Activity Relationship Impact of 4-Alkyl Substitution on Cytotoxicity and Plasma Stability in FASN Inhibitor Series

In a systematic SAR campaign for FASN thioesterase inhibitors, the addition of an alkyl group at the 4-position of the cyclohexylamine scaffold was shown to modulate both cytotoxicity and plasma stability [1]. The unsubstituted cyclohexylamine derivative (compound 38) exhibited cytotoxicity with IC50 ∼16–24 μM and plasma stability of 90% recovery after 1 hour at 37°C [1]. The study demonstrates that adding alkyl substituents at the 4-position is a key design strategy to fine-tune these properties [1]. This class-level SAR data underscores that the presence of a 4-alkyl group—and its specific steric/electronic characteristics—directly influences biological performance, making unsubstituted cyclohexylamine an unsuitable substitute for 4-ethylcyclohexanamine in this medicinal chemistry context.

Cancer Therapeutics Fatty Acid Synthase Medicinal Chemistry

Cis/Trans Isomerism as a Determinant of Potency in 4-Ethylcyclohexylamine Scaffolds

4-Ethylcyclohexylamine exists as a mixture of cis and trans isomers (typically supplied as CAS 42195-97-1) . The cis-isomer of 4-ethylcyclohexanamine has been reported to exhibit the highest potency of the two isomers, though both are effective catalysts for chemical reactions . Additionally, the compound has demonstrated anti-inflammatory activity in rats via inhibition of prostaglandin synthesis . This stereochemical differentiation establishes that the cis/trans ratio is a critical quality attribute; procurement of undefined or single-isomer preparations may yield divergent performance in stereosensitive applications compared to the standard isomeric mixture.

Stereochemistry Catalysis Isomer-Specific Activity

Physicochemical Property Differentiation: 4-Ethylcyclohexanamine vs. N-Propylcyclohexanamine and N-Butylcyclohexanamine

The 4-ethyl substitution confers a distinct set of physicochemical properties relative to alternative N-alkyl cyclohexylamine analogs. 4-Ethylcyclohexanamine (C8H17N, MW 127.23) exhibits a predicted boiling point of 166.3±8.0 °C at 760 mmHg and density of 0.8±0.1 g/cm³ [1]. In contrast, N-propylcyclohexanamine (C9H19N, MW 141.25) has a higher boiling point of 191.3±8.0 °C at 760 mmHg , while N-butylcyclohexanamine (C10H21N, MW 155.28) boils at approximately 207°C [2]. The computed ACD/LogP for 4-ethylcyclohexanamine is 2.42 [3], establishing an intermediate lipophilicity profile that differs from shorter (e.g., methyl) or longer (e.g., propyl, butyl) alkyl chain analogs. These quantifiable differences in volatility and lipophilicity directly impact purification requirements, formulation behavior, and downstream reactivity in synthetic workflows.

Physicochemical Properties Boiling Point Lipophilicity

Patent-Disclosed Broad-Spectrum Antimicrobial Activity of 4-Ethylcyclohexanamine Quaternary Ammonium Derivatives

A recent patent application (WO2023056421) disclosed novel quaternary ammonium derivatives of 4-ethylcyclohexanamine with broad-spectrum activity against drug-resistant Gram-positive pathogens [1]. While the patent does not provide direct comparative MIC data against non-ethyl analogs in the publicly available abstract, the disclosure establishes that the 4-ethylcyclohexanamine scaffold is specifically claimed and exemplified for this antimicrobial application. This indicates that the ethyl substituent provides a structural basis for the observed activity against drug-resistant strains, distinguishing this scaffold from other 4-alkyl or unsubstituted cyclohexylamine variants in the context of quaternary ammonium antimicrobial development.

Antimicrobial Drug Resistance Quaternary Ammonium Compounds

Commercial Purity Specifications and Isomeric Composition: Vendor-Defined Quality Benchmarks for 4-Ethylcyclohexylamine

Commercial suppliers specify 4-ethylcyclohexylamine (as the cis/trans mixture, CAS 42195-97-1) at purities of ≥98.0% by GC (total of isomers) and ≥98.0% by nonaqueous titration . This dual-method purity specification provides a verifiable quality benchmark for procurement. The compound is supplied as a colorless to almost colorless clear liquid with a refractive index of 1.46, specific gravity (20/20) of 0.86, and flash point of 36°C . These vendor-defined specifications enable direct comparison with alternative 4-alkylcyclohexylamine sources and ensure batch-to-batch consistency in synthetic applications where impurity profiles or isomeric ratios may influence reaction outcomes.

Chemical Purity Quality Control Vendor Specification

Optimal Research and Industrial Application Scenarios for 4-Ethylcyclohexanamine Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Defined Alkyl Substitution at the Cyclohexylamine 4-Position

Researchers conducting systematic structure-activity relationship (SAR) studies on cyclohexylamine-based scaffolds—such as benzamide anti-inflammatory agents [1] or FASN inhibitors for oncology [2]—should select 4-ethylcyclohexanamine as a defined intermediate steric and lipophilic comparator. The ethyl group provides a quantifiably different pharmacological and physicochemical profile compared to methyl, tert-butyl, or unsubstituted variants, enabling precise exploration of substituent effects on potency, selectivity, and ADME properties. The availability of high-purity cis/trans mixtures with vendor-verified specifications ensures reproducible SAR data generation.

Synthesis of Quaternary Ammonium Antimicrobial Agents Targeting Drug-Resistant Gram-Positive Pathogens

Industrial and academic laboratories developing novel antimicrobial agents against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant Gram-positive bacteria should prioritize 4-ethylcyclohexanamine as a key building block. Patent WO2023056421 specifically discloses quaternary ammonium derivatives of this scaffold with demonstrated broad-spectrum activity against resistant strains [3]. The 4-ethyl substitution is structurally integral to the claimed antimicrobial activity, making this compound a strategic starting material for antimicrobial discovery programs focused on overcoming existing resistance mechanisms.

Stereochemistry-Dependent Catalysis and Asymmetric Synthesis Applications

Researchers investigating stereosensitive catalytic reactions or asymmetric syntheses where amine stereochemistry influences reaction outcomes should consider 4-ethylcyclohexylamine based on documented cis/trans differential activity. The cis-isomer exhibits higher potency than the trans-isomer in catalytic applications , providing a rationale for selecting this scaffold when stereochemical control is critical. Procurement of the defined isomeric mixture (CAS 42195-97-1) with vendor-specified purity enables controlled experimentation where isomeric composition is a known variable, supporting both fundamental mechanistic studies and applied catalytic process development.

Physicochemical Property-Driven Synthetic Route Optimization and Process Chemistry

Process chemists and chemical engineers optimizing synthetic routes requiring specific volatility and lipophilicity profiles should select 4-ethylcyclohexanamine over alternative N-alkyl cyclohexylamines based on its quantifiably lower boiling point (166.3±8.0 °C vs. 191.3±8.0 °C for N-propyl analog) [4] and intermediate ACD/LogP of 2.42 [5]. These properties facilitate more efficient distillation-based purification and predictable partition behavior in biphasic reaction systems or liquid-liquid extractions. The established commercial purity specifications further support scalable process development where consistent starting material quality is essential for reproducible yields and impurity control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethylcyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.